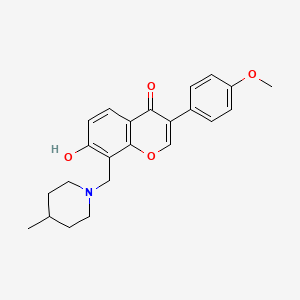

7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known as chromenones, which are characterized by a chromen-4-one skeleton. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions including reductive amination, cyclization, and Knoevenagel condensation reactions. For example, the synthesis of related chromen-2-one derivatives has been achieved by the reductive amination of chromen-2-one precursors with various aromatic aldehydes, using sodium cyanoborohydride in methanol as a reductant (Mandala et al., 2013).

Molecular Structure Analysis

The molecular structure of chromenones and their derivatives can be analyzed using X-ray crystallography, NMR (1H NMR, 13C NMR), and mass spectroscopy. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, the crystal structure of a related compound, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), was determined, showcasing the typical features of chromenones (Elenkova et al., 2014).

Chemical Reactions and Properties

Chromenones undergo various chemical reactions, including condensation, cyclization, and substitution reactions. These reactions are pivotal for modifying the chemical structure and enhancing the biological activity of the compound. The reactivity is influenced by the presence of functional groups, such as hydroxy, methoxy, and methylpiperidinyl groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, can be influenced by the molecular structure. The presence of methoxy and hydroxy groups contributes to the solubility in organic solvents and water, affecting the compound's application in biological systems.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the chromenone structure. The electronic distribution within the molecule can be analyzed using density functional theory (DFT) to predict its reactivity and interaction with biological targets (Wu et al., 2022).

Scientific Research Applications

Antimicrobial Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one and its derivatives have demonstrated significant antibacterial and antifungal activities. Studies have synthesized various derivatives and evaluated their antimicrobial potency, illustrating their potential in treating microbial infections. For instance, Mandala et al. (2013) synthesized and tested similar compounds, revealing considerable antimicrobial properties (Mandala et al., 2013). Hatzade et al. (2008) also described the synthesis of derivatives with noted antimicrobial and antioxidant activity (Hatzade et al., 2008).

Antioxidant Properties

This compound and its analogs have been explored for their antioxidant properties. Studies like that of Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, demonstrating their potential in scavenging free radicals and reducing oxidative stress (Stanchev et al., 2009).

Photovoltaic Applications

Derivatives of this compound have been examined for their utility in photovoltaic devices. Gad et al. (2020) conducted a study on chromen-2-one-based organic dyes for dye-sensitized solar cells, highlighting their effectiveness as photosensitizers due to their light-capturing and electron injection capabilities (Gad et al., 2020).

Anti-Cancer Activity

Research into the anti-cancer potential of these compounds has also been conducted. Singh et al. (2017) synthesized Ru(II) DMSO complexes with substituted flavones, including derivatives of 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, and tested them against breast cancer cell lines, revealing significant cytotoxic potential (Singh et al., 2017).

properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)13-19-21(25)8-7-18-22(26)20(14-28-23(18)19)16-3-5-17(27-2)6-4-16/h3-8,14-15,25H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQZJQPCFPOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)